molecular formula C6H5FN2O2 B8639150 2-Amino-6-fluoronicotinic acid

2-Amino-6-fluoronicotinic acid

Cat. No. B8639150
M. Wt: 156.11 g/mol
InChI Key: OTBJEALSRAEIEH-UHFFFAOYSA-N
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Patent
US04383851

Procedure details

A solution of benzyl 2-amino-6-fluoropyridine-3-carboxylate (2.0 g, 0.008 mole) in ethanol (250 ml) containing 5 percent Palladium on charcoal was shaken in a hydrogen atmosphere (50 psi was the initial pressure) using a Paar apparatus. Hydrogen uptake ceased after 10-15 minutes. After purging the hydrogen from the system, the catalyst was removed by filtration, and the solvent evaporated to give 1.2 g (94 percent) of the desired acid. Recrystallization from water gave an analytical sample: m.p.=205-214 decompose.
Name
benzyl 2-amino-6-fluoropyridine-3-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[CH:6][CH:5]=[C:4]([F:18])[N:3]=1.[H][H]>C(O)C.[Pd]>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[C:4]([F:18])[N:3]=1

Inputs

Step One
Name
benzyl 2-amino-6-fluoropyridine-3-carboxylate
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC=C1C(=O)OCC1=CC=CC=C1)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging the hydrogen from the system
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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